

Essential Safety and Disposal Guidance for PF-5006739

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For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for the potent and selective casein kinase $1\delta/\epsilon$ (CK1 δ/ϵ) inhibitor, **PF-5006739**. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.

Physicochemical and Safety Data

A summary of the key quantitative data for **PF-5006739** is presented in the table below for easy reference. While **PF-5006739** is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions should always be observed.



Property	Value
Molecular Formula	C22H22FN7O
Molecular Weight	419.45 g/mol
CAS Number	1293395-67-1
Purity	≥98% (HPLC)
Appearance	White to off-white solid
Solubility	Soluble in DMSO (100 mg/mL)
Storage (Solid)	4°C, protect from light
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month (protect from light)
IC ₅₀ (CK1δ)	3.9 nM
IC ₅₀ (CK1ε)	17.0 nM

Proper Disposal Procedures for PF-5006739

The following step-by-step procedures outline the recommended method for the disposal of **PF-5006739** and associated materials. These guidelines are based on standard laboratory practices for non-hazardous chemical waste and information from safety data sheets, which advise disposal in accordance with national and local regulations.

Step 1: Segregation of Waste

- Do not mix **PF-5006739** waste with other chemical waste streams.
- Keep solid PF-5006739 waste separate from solutions containing the compound.
- Contaminated materials such as gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled container.

Step 2: Waste Collection and Labeling







- Collect all PF-5006739 waste in a compatible, sealed container. It is often best practice to
 use the original container if it is empty.
- Clearly label the waste container with "**PF-5006739** Waste" and include the concentration and solvent if it is in solution.
- Ensure the container is kept closed except when adding waste.

Step 3: Storage of Waste

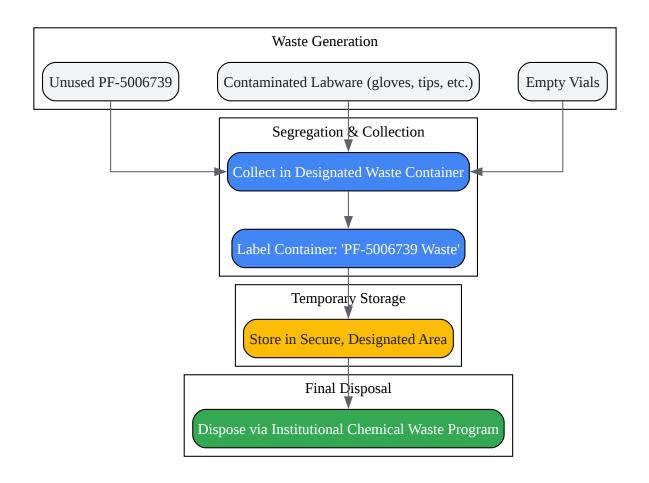
- Store the waste container in a designated, secure area away from incompatible materials.
- The storage area should be cool and dry.

Step 4: Disposal

- Dispose of the waste through your institution's chemical waste program or a licensed waste disposal contractor.
- Provide the waste manifest with the full chemical name and any other required information.
- Do not dispose of PF-5006739 down the drain or in regular trash.

Disposal Workflow Diagram





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Caption: Disposal workflow for PF-5006739.

Experimental Protocols for PF-5006739

The following are summaries of experimental methodologies from key studies involving **PF-5006739**. These protocols are provided for informational purposes and should be adapted to your specific experimental needs and institutional guidelines.

1. In Vivo Administration for Glucose Homeostasis Studies[1]

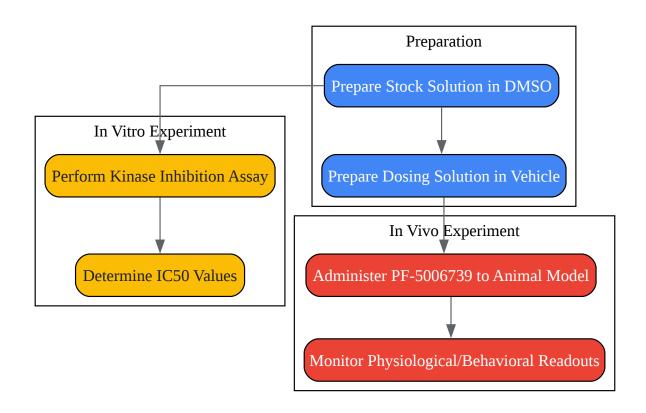


- Objective: To assess the effect of PF-5006739 on glucose tolerance in diet-induced obese
 (DIO) and genetic (ob/ob) mouse models.
- Methodology:
 - PF-5006739 was administered at a dose of 10 mg/kg/day.
 - The route of administration was subcutaneous (s.c.) injection, given once daily.
 - Blood glucose profiles were monitored to evaluate the compound's effect on glucose tolerance.
- Vehicle for In Vivo Dissolution:
 - Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - Protocol 2: 10% DMSO and 90% Corn Oil.
- 2. In Vivo Administration for Opioid-Seeking Behavior Studies
- Objective: To evaluate the effect of PF-5006739 on opioid drug-seeking behavior in a rodent operant reinstatement model.
- Methodology:
 - Animals were trained to self-administer an opioid agent (fentanyl).
 - PF-5006739 was administered to the animals in a dose-dependent manner.
 - The attenuation of opioid agent-seeking behavior was measured.
- 3. In Vitro Assay for CK1 δ/ϵ Inhibition
- Objective: To determine the in vitro potency of **PF-5006739** on CK1 δ and CK1 ϵ .
- Methodology:
 - Standard kinase assays were performed to measure the inhibitory activity of **PF-5006739** against CK1 δ and CK1 ϵ .



 \circ The IC₅₀ values were determined to be 3.9 nM for CK1 δ and 17.0 nM for CK1 ϵ .

Experimental Workflow Diagram



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Caption: General experimental workflow for **PF-5006739**.

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References

• 1. Frontiers | Effect of circadian clock disruption on type 2 diabetes [frontiersin.org]







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